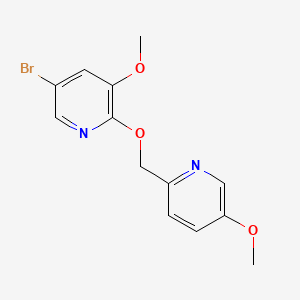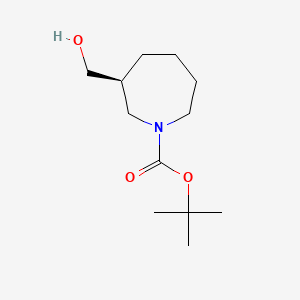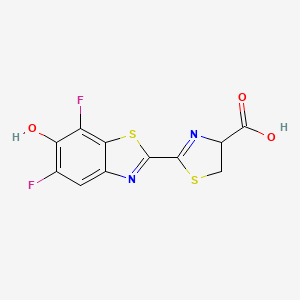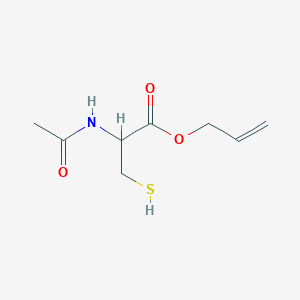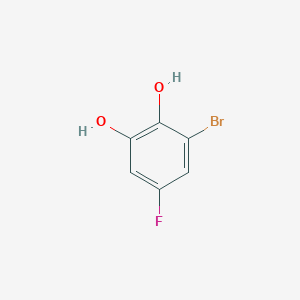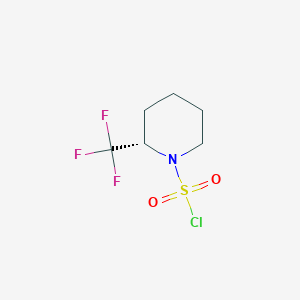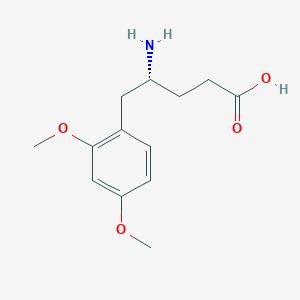
(R)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline is a chiral amino acid derivative characterized by the presence of a 2,4-dimethoxyphenyl group attached to the gamma position of the norvaline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,4-dimethoxybenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Coupling Reaction: The amine is coupled with a protected norvaline derivative using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves deprotecting the norvaline derivative to obtain ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
Types of Reactions:
Oxidation: ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced at the carbonyl group if present in its intermediate forms.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Chemistry:
Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Ligand: Acts as a ligand in asymmetric synthesis and catalysis.
Biology:
Enzyme Inhibitor: Potential inhibitor of enzymes due to its structural similarity to natural amino acids.
Protein Engineering: Used in the design of novel proteins with enhanced properties.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agent: Investigated for its potential therapeutic effects in various diseases.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may mimic natural amino acids, allowing it to bind to active sites and inhibit enzyme activity. The presence of the 2,4-dimethoxyphenyl group enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
®-5-(2,4-Dimethoxyphenyl)-gamma-Aminobutyric Acid: Similar structure but with a gamma-aminobutyric acid backbone.
®-5-(2,4-Dimethoxyphenyl)-gamma-Valine: Similar structure but with a valine backbone.
Uniqueness:
Chirality: The specific chiral center in ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline provides unique stereochemical properties.
Functional Groups: The presence of the 2,4-dimethoxyphenyl group imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H19NO4 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
(4R)-4-amino-5-(2,4-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-17-11-5-3-9(12(8-11)18-2)7-10(14)4-6-13(15)16/h3,5,8,10H,4,6-7,14H2,1-2H3,(H,15,16)/t10-/m1/s1 |
InChI-Schlüssel |
XDKDHIVXHQFGGP-SNVBAGLBSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)C[C@@H](CCC(=O)O)N)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)CC(CCC(=O)O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


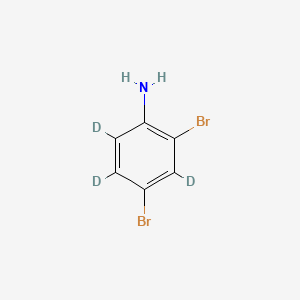
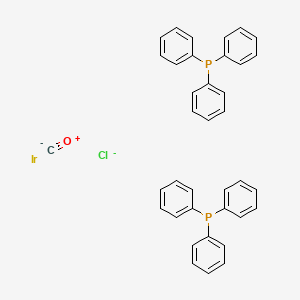

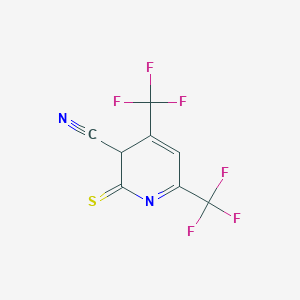
![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
![(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan](/img/structure/B13902505.png)
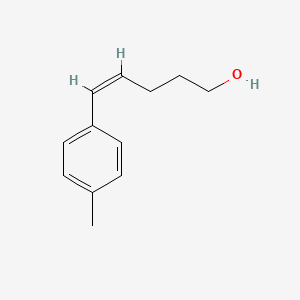
![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
